CPNEM contains an azobenzene moiety, which is a functional group known for its ability to undergo photoisomerization. This means the molecule can change shape when exposed to light []. Photoisomerization is a property exploited in various research fields, including molecular switches and photoresponsive materials [].
The presence of a methacrylate group suggests CPNEM could potentially be used in polymerization reactions. Methacrylates are commonly used monomers for creating various polymers with unique properties [].
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate is an organic compound with the molecular formula C₁₆H₁₇ClN₄O₃ and a molecular weight of 348.784 g/mol. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, contributing to its unique chemical properties. The compound is primarily known for its applications in dye chemistry and as a potential intermediate in the synthesis of various organic compounds .
Disperse azo dyes function by absorbing visible light due to the presence of the extended conjugated π-electron system within the azo group. This absorption excites electrons to higher energy levels, resulting in the observed color []. The specific mechanism of action for 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate within the dye synthesis process is unclear without further research.
The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate typically involves:
These steps require careful control of reaction conditions to achieve high yields and purity.
The primary applications of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate include:
Interaction studies involving this compound could focus on:
Such studies would be essential for evaluating its safety and efficacy in various applications.
Several compounds share structural or functional similarities with 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
4-Aminoazobenzene | Structure | Simple azo compound; used in dyeing |
2-Naphthylamine | Structure | Azo dye precursor; strong dyeing properties |
1,3-Diphenylurea | Structure | Used in agricultural chemicals; different functional groups |
The uniqueness of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate lies in its combination of both azo and methacrylate functionalities, which allows for diverse